4-Chloro-N-methylbut-2-enamide
Description
Significance of Alpha,Beta-Unsaturated Amides in Modern Organic Synthesis
Alpha,beta-unsaturated amides are a cornerstone of modern organic synthesis, valued for their dual reactivity. arctomsci.com The conjugated system of the double bond and the carbonyl group allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) at the β-position. This reactivity is fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.
These motifs are prevalent in a wide array of natural products and are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The amide functionality itself is a critical component of peptides and proteins, and its presence in a conjugated system provides a stable yet reactive handle for further chemical transformations. The synthesis of α,β-unsaturated amides can be achieved through various methods, including Wittig-type reactions, Horner-Wadsworth-Emmons reactions, and transition-metal-catalyzed carbonylation reactions.
Role of Halogenated Organic Compounds in Advanced Chemical Transformations
Halogenated organic compounds are indispensable in synthetic chemistry, primarily due to the ability of halogen atoms to act as excellent leaving groups in nucleophilic substitution reactions. The introduction of a halogen, such as chlorine, into an organic molecule significantly alters its electronic properties and reactivity. This makes halogenated compounds key precursors for a vast number of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in the construction of complex molecular frameworks.
Furthermore, halogenation can influence the biological activity of a molecule, a strategy often employed in medicinal chemistry to enhance the efficacy or metabolic stability of a drug candidate. The presence of a chlorine atom in a molecule like 4-Chloro-N-methylbut-2-enamide introduces a reactive site for SN2 displacement, allowing for the introduction of a wide variety of functional groups.
Historical Context and Evolution of Enamide Chemistry
Enamides, which are N-acylated enamines, have emerged as highly valuable and versatile substrates in organic synthesis. Initially, the chemistry of enamines, which are the nitrogen analogs of enols, was more extensively studied. Enamines are highly nucleophilic at the α-carbon and are widely used in alkylation and acylation reactions, famously exemplified by the Stork enamine alkylation.
However, the inherent instability and susceptibility to hydrolysis of many enamines limited their application. This led to the development and increased use of the more stable enamides. Enamides exhibit a fine balance of stability and reactivity, making them more robust intermediates in multi-step syntheses. The development of methods for the stereoselective synthesis of enamides and their application in asymmetric catalysis has been a significant area of research, further expanding their utility in modern organic chemistry.
Overview of Current Research Trajectories for this compound
While specific research focusing solely on this compound is limited, current research on structurally related γ-chloro-enamides provides insight into its potential applications. The primary research trajectory for such compounds involves their use as versatile intermediates. The allylic chloride functionality is a prime site for nucleophilic substitution, allowing for the introduction of various substituents.
Recent studies have demonstrated the synthesis of γ-functionalized enamides through the SN2 displacement of the chloride. This approach opens up pathways to novel di- and trienamide-containing molecules and other complex nitrogen-containing structures. The enamide moiety itself can participate in a range of transformations, including cycloadditions and transition metal-catalyzed reactions, further highlighting the synthetic potential of this class of compounds.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₅H₈ClNO |
| Molecular Weight | 133.58 g/mol |
| Boiling Point | ~250-300 °C (at 760 mmHg) |
| Melting Point | ~50-70 °C |
| Density | ~1.1-1.2 g/cm³ |
| Solubility in Water | Moderately soluble |
| LogP (Octanol-Water Partition Coefficient) | ~1.0-1.5 |
Detailed Research Findings
Research on compounds analogous to this compound has yielded significant findings regarding their synthesis and reactivity.
A key synthetic route to related γ-chloro-enamides involves the direct chlorination of the corresponding enamide precursor. Catalyst-free methods for the regio- and stereoselective C(sp2)-H chlorination of enamides have been developed, providing an efficient pathway to these chlorinated building blocks.
In terms of reactivity, the chloride in γ-chloro-enamides has been shown to undergo efficient SN2 displacement with a variety of nucleophiles. This allows for the synthesis of a diverse range of γ-functionalized enamides. Furthermore, chlorinated enamides can be valuable precursors for intramolecular cyclization reactions, such as the Heck reaction, to form heterocyclic structures. For instance, a chlorinated enamide can be cyclized to produce a chloro-containing isoquinoline (B145761) derivative, a scaffold found in many pharmaceutically active compounds. The enamide functionality can also be hydrolyzed under acidic conditions to yield the corresponding ketone, demonstrating the utility of the enamide as a masked carbonyl group.
Structure
3D Structure
Properties
Molecular Formula |
C5H8ClNO |
|---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
(E)-4-chloro-N-methylbut-2-enamide |
InChI |
InChI=1S/C5H8ClNO/c1-7-5(8)3-2-4-6/h2-3H,4H2,1H3,(H,7,8)/b3-2+ |
InChI Key |
AXBUHSPBHVUEQW-NSCUHMNNSA-N |
Isomeric SMILES |
CNC(=O)/C=C/CCl |
Canonical SMILES |
CNC(=O)C=CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro N Methylbut 2 Enamide and Its Derivatives
Direct Synthesis Strategies for 4-Chloro-N-methylbut-2-enamide
Direct synthesis of this compound can be achieved through several reliable methods, primarily involving amide bond formation and halogenation.
Amide Bond Formation via Acyl Chlorides
A common and straightforward method for synthesizing amides is the reaction of an acyl chloride with an amine. khanacademy.org In the case of this compound, this involves the reaction of a suitable acyl chloride with methylamine (B109427). For instance, the reaction of 4-chlorobutanoyl chloride with methylamine would yield the target compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The use of acyl chlorides is favored due to their high reactivity, which facilitates the amide bond formation under mild conditions. masterorganicchemistry.com
A related synthesis involves starting with crotonyl chloride and reacting it with methylamine. This would form N-methylbut-2-enamide, which could then be subjected to a chlorination step to yield the final product. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com
Halogenation Approaches for Enamide Scaffolds
Enamides are valuable intermediates in organic synthesis. acs.org The introduction of a halogen atom onto an enamide scaffold is a key transformation. Halogenated enamides are found in various marine natural products. researchgate.net The synthesis of this compound can be envisioned through the halogenation of an N-methylbut-2-enamide precursor. This approach allows for the late-stage introduction of the chlorine atom, which can be advantageous in multi-step syntheses. Electrochemical methods have also been developed for the sustainable synthesis of halogenated N-aryl amides through an amidation/C-H halogenation cascade. chemrxiv.org
Synthesis of Structurally Related N-Methylbut-2-enamide Derivatives
The N-methylbut-2-enamide core structure is present in a variety of synthetic targets. The following sections describe the synthesis of several classes of its derivatives.
Preparation of Halogenated N-Methylbut-2-enamides as Radical Cyclization Precursors
Halogenated N-methylbut-2-enamides are important precursors for radical cyclization reactions, which are powerful methods for constructing cyclic systems. beilstein-journals.org For example, the synthesis of N-(4-chloro-2-iodophenyl)-N-methylbut-2-enamide serves as a key step in the preparation of precursors for synthesizing complex heterocyclic structures. The synthesis of such compounds often involves the acylation of a halogenated aniline (B41778) derivative with an appropriate acyl chloride.
A general procedure for the synthesis of related N-(4-chlorophenyl) substituted compounds involves multicomponent reactions. For instance, a one-pot synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been reported, highlighting the utility of halogenated amide derivatives in constructing complex scaffolds. dundee.ac.uk
Synthesis of N-Methoxy-N-methylbut-2-enamide Analogues
N-Methoxy-N-methylamides, also known as Weinreb amides, are highly useful intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without over-addition. researchgate.net The synthesis of N-methoxy-N-methylbut-2-enamide provides a versatile building block for various transformations. bldpharm.comchemicalbook.com
The synthesis of N-methoxy-N-methylamides can be achieved by reacting an acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. orgsyn.org Another approach involves the use of a Julia olefination protocol to access α,β-unsaturated N-methoxy-N-methyl-amides. researchgate.net The presence of the N-methoxy group can also enhance the reactivity of the amide nitrogen, enabling direct coupling reactions that are not possible with ordinary amides. researchgate.net
| Compound | CAS Number | Molecular Formula |
| N-methoxy-N-methylbut-2-enamide | 109480-79-7 | C6H11NO2 |
| N-methoxy-N-methylprop-2-enamide | Not Available | C5H9NO2 |
This table presents information on N-methoxy-N-methylbut-2-enamide and a related analogue. bldpharm.comuni.lu
Strategies for Substituted N-Methylbut-2-enamide Synthesis
The synthesis of substituted N-methylbut-2-enamides allows for the creation of a diverse range of molecular architectures. nih.gov These derivatives are often used in the synthesis of biologically active compounds and natural products. beilstein-journals.org
One strategy involves the difunctionalization of enamide derivatives to produce α,β-substituted amines. nih.gov Another approach is the nickel-catalyzed chain-walking reaction that allows for the formation of sp3–sp3 bonds at methylene (B1212753) C–H sites, leading to β- or γ-branched alkyl amides. acs.org The synthesis of N-(2-chlorobenzyl)-3-methylbut-2-enamide has also been reported, demonstrating the preparation of amides with substituted benzyl (B1604629) groups. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-chloropyridine-2-methyl-formiate hydrochloride | Aqueous methylamine solution | 4-chloro-N-picoline-2-methane amide | Amidation |
| o-chloronitrobenzene | p-chloro potassium benzyltrifluoroborate | 4'-chloro-2-nitrobiphenyl | Suzuki Coupling |
This table illustrates examples of reactions used to synthesize substituted amide derivatives. google.comgoogle.com
Modular Synthetic Approaches to Enamide Systems
Modular synthesis offers a flexible and efficient strategy for assembling complex molecules like enamides from simpler, interchangeable building blocks. nih.gov This approach is particularly valuable for creating derivatives of a target compound by systematically varying the precursor segments. For α,β-unsaturated enamides, the key disconnections involve the formation of the carbon-carbon double bond, allowing for convergent strategies where different aldehyde, ketone, or phosphonate-containing fragments can be combined to generate a library of related structures.
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide, or Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com While most commonly applied to aldehydes and ketones, the Wittig reaction can also be adapted for the synthesis of enamides from amide precursors. researchgate.net
The reaction proceeds through the nucleophilic addition of the ylide to a carbonyl compound, forming a betaine (B1666868) intermediate that collapses into a four-membered oxaphosphetane. wikipedia.org This intermediate then fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. youtube.com The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Unstabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) generally lead to (Z)-alkenes, whereas stabilized ylides bearing an electron-withdrawing group favor the formation of (E)-alkenes. wikipedia.org
For the synthesis of an enamide precursor, an amide can be reacted with a phosphorane to yield a mixture of enamine and imine tautomers. researchgate.net The choice of reactants allows for the modular construction of the target molecule.
Table 1: Key Features of the Wittig Reaction for Enamide Synthesis
| Feature | Description |
| Reactants | Aldehyde or Ketone; Phosphonium Ylide |
| Ylide Preparation | Reaction of triphenylphosphine with an alkyl halide, followed by deprotonation. |
| Mechanism | Nucleophilic addition to form a betaine, followed by [2+2] cycloelimination of an oxaphosphetane intermediate. wikipedia.org |
| Stereoselectivity | - Unstabilized Ylides: Predominantly (Z)-alkenes.- Stabilized Ylides: Predominantly (E)-alkenes. wikipedia.org |
| Application | Conversion of C=O bonds to C=C bonds, including in the synthesis of enamines and enamides. masterorganicchemistry.comresearchgate.net |
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react efficiently with a wider range of aldehydes and ketones under milder conditions. wikipedia.org A significant advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup.
This methodology is exceptionally reliable for constructing α,β-unsaturated carbonyl compounds and overwhelmingly favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com This high stereoselectivity arises because the intermediates can equilibrate to the more stable arrangement that leads to the trans-olefin product. wikipedia.org The reaction involves the deprotonation of a phosphonate (B1237965) ester to form an anion, which then attacks an aldehyde or ketone. The resulting intermediate eliminates a phosphate (B84403) ester to form the alkene. youtube.com
For the synthesis of α,β-unsaturated amides, a key strategy involves reacting an aldehyde with a phosphonate reagent containing an amide moiety, such as a (diphenylphosphono)acetamide derivative. researchgate.net This approach directly installs the desired enamide functionality with predictable stereochemistry.
For instances where the (Z)-alkene is the desired product, the Still-Gennari modification of the HWE reaction is employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF) to accelerate the elimination from the kinetic intermediate, leading to high (Z)-selectivity. nrochemistry.comyoutube.com
Table 2: Comparison of HWE Olefination Methods for α,β-Unsaturated Amide Synthesis
| Method | Reagent Type | Base/Conditions | Typical Selectivity |
| Standard HWE | Standard phosphonate esters (e.g., diethyl) | NaH, LiCl/DBU | >95% (E)-alkene wikipedia.orgnrochemistry.com |
| Still-Gennari | Electron-withdrawing phosphonates (e.g., bis(trifluoroethyl)) | KHMDS, 18-crown-6 | >95% (Z)-alkene nrochemistry.com |
Olefin metathesis is a transformative reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, mediated by metal-based catalysts like those developed by Grubbs and Schrock. wikipedia.org This reaction has found significant application in the synthesis of both cyclic and acyclic enamides.
Ring-closing metathesis (RCM) has been successfully applied to the synthesis of cyclic enamides. organic-chemistry.orgnih.gov In this approach, an acyclic diene-containing enamide precursor is treated with a ruthenium-based catalyst. The reaction proceeds to form a new ring structure, releasing a small volatile alkene like ethylene (B1197577) as a byproduct, which entropically drives the reaction forward. wikipedia.org This method has proven effective for the synthesis of protected five- and six-membered cyclic enamides in good yields. organic-chemistry.orgru.nl However, the formation of medium-sized rings, such as seven-membered rings, can be challenging due to competing isomerization reactions that lead to more stable six-membered products. ru.nl
While RCM is prominent for cyclic systems, cross-metathesis (CM) can be utilized for the synthesis of acyclic enamides. CM involves the reaction between two different olefins to create new cross-coupled products. This allows for the modular coupling of an olefin-containing amide with another alkene fragment, providing a direct route to complex acyclic enamide structures. Chiral metathesis catalysts have also been developed, enabling the synthesis of enantiomerically enriched molecules. nih.gov
Table 3: Ring-Closing Metathesis (RCM) for Cyclic Enamide Synthesis
| Feature | Description |
| Catalysts | Ruthenium-based complexes (e.g., Grubbs' first and second-generation catalysts). organic-chemistry.orgru.nl |
| Precursor | Acyclic amide containing two terminal olefin groups. |
| Successful Ring Sizes | Five- and six-membered rings are formed in good yields. organic-chemistry.org |
| Limitations | Difficulty in forming seven-membered rings due to catalyst-catalyzed isomerization. ru.nl |
| Driving Force | Entropically favored release of a volatile byproduct (e.g., ethylene). wikipedia.org |
Reaction Mechanisms and Reactivity Profile of 4 Chloro N Methylbut 2 Enamide
Reactivity of the Alpha,Beta-Unsaturated Amide Moiety
The α,β-unsaturated amide is a conjugated system where the carbonyl group is linked to a carbon-carbon double bond. wikipedia.org This arrangement results in a unique electronic distribution that influences its reactivity. Generally, α,β-unsaturated amides are less electrophilic than their corresponding aldehydes, ketones, or esters. rsc.org This is due to the electron-donating character of the nitrogen atom, which delocalizes its lone pair into the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. rsc.org Nevertheless, the conjugated system remains susceptible to several types of addition reactions.
Nucleophilic Addition Pathways to the Carbon-Carbon Double Bond
The most common reaction pathway for α,β-unsaturated carbonyl compounds, including amides, is nucleophilic conjugate addition, also known as 1,4-addition or Michael addition. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile attacks the β-carbon of the carbon-carbon double bond. This position is rendered electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group. wikipedia.orgpressbooks.pub
The mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. pressbooks.pub This intermediate is then typically protonated on the α-carbon during workup to yield the saturated product. pressbooks.publibretexts.org For α,β-unsaturated amides, 1,4-addition is generally favored over direct 1,2-addition to the carbonyl carbon. rsc.orgmasterorganicchemistry.com The reduced electrophilicity of the amide carbonyl disfavors direct attack at that position. A wide range of nucleophiles can participate in this reaction, including soft nucleophiles like enolates, amines, and thiols. pressbooks.pubchemrxiv.org For instance, primary and secondary amines readily add to α,β-unsaturated systems to give β-amino carbonyl compounds. pressbooks.pub
While conjugate addition to the β-carbon is the conventional pathway, recent research has uncovered novel reactivity. For example, a photocatalytic method has been developed for the α-specific nucleophilic addition of oxygen and fluoride (B91410) nucleophiles to α,β-unsaturated amides. acs.org This "umpolung" or reactivity-inversed approach is enabled by a redox-neutral organic photoreductant, which facilitates the formation of a radical anion from the acrylamide, ultimately leading to an electrophilic cation at the α-position that can be trapped by a nucleophile. acs.org
Radical Reaction Pathways (e.g., Visible Light Induced Radical Cyclization of Halogenated Enamides)
The presence of both a halogen atom and an unsaturated system in 4-Chloro-N-methylbut-2-enamide makes it a suitable candidate for radical reactions, particularly cyclizations. Visible-light-induced photoredox catalysis has emerged as a powerful tool for initiating such transformations under mild conditions. rsc.orgrsc.org
In a typical scenario, a photocatalyst, upon absorbing visible light, can facilitate the formation of a radical from a precursor. In the context of this compound, a carbon-centered radical could potentially be generated. This radical could then undergo an intramolecular cyclization by adding to the carbon-carbon double bond of the enamide moiety. Such radical cyclization strategies have been successfully employed for the synthesis of various nitrogen-containing heterocyclic structures, such as fused quinazolinones and dihydroisoquinolinones, from precursors bearing alkene and amide functionalities. rsc.orgresearchgate.net The specific regioselectivity of the cyclization would depend on the stability of the resulting radical intermediates.
Reactivity of the Terminal Chloro Substituent
The chloro group in this compound is situated at an allylic position. Allylic halides are known to be particularly reactive in both substitution and elimination reactions due to the ability of the adjacent double bond to stabilize intermediates and transition states. stackexchange.com
Nucleophilic Substitution Reactions at the Chloromethyl Group
Allylic chlorides are excellent substrates for nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the substitution pattern of the substrate.
SN1 Mechanism: In the presence of a poor nucleophile and a polar, protic solvent, the reaction can proceed via an SN1 pathway. quimicaorganica.org This involves the departure of the chloride ion to form a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, and a nucleophile can attack at either position, potentially leading to a mixture of products. quimicaorganica.org
SN2 Mechanism: With a strong nucleophile and a polar, aprotic solvent, the SN2 mechanism is more likely. Allylic halides often react faster than their saturated counterparts in SN2 reactions. libretexts.orgnih.gov This rate enhancement is attributed to the stabilization of the SN2 transition state through conjugation with the adjacent π-system. libretexts.org
SN2' Mechanism: A unique pathway available to allylic systems is the SN2' (SN2 prime) or conjugate substitution reaction. chemtube3d.com In this mechanism, the nucleophile attacks the γ-carbon (the other end of the double bond) in a concerted process, causing the double bond to shift and the leaving group to be expelled from the α-carbon. This pathway is more likely to occur when the primary allylic carbon is sterically hindered. chemtube3d.comamazonaws.com
Elimination Reactions to Generate Polyunsaturated Systems
The allylic chloride can undergo elimination reactions, typically in the presence of a base, to form a conjugated diene system. masterorganicchemistry.com Similar to substitution, elimination can occur via two main pathways: E1 and E2.
E2 Mechanism: This is a concerted, one-step process favored by strong, non-nucleophilic bases. libretexts.org The base abstracts a proton from the carbon adjacent to the double bond, while simultaneously the C-Cl bond breaks and a new π-bond is formed, resulting in a conjugated diene.
E1 Mechanism: This two-step mechanism proceeds through the same allylic carbocation intermediate as the SN1 reaction. libretexts.org Following the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form the diene. E1 reactions often compete with SN1 reactions. masterorganicchemistry.com
The formation of a conjugated diene from an allylic halide is a synthetically useful transformation. For example, acid-catalyzed rearrangements of allenes can proceed through allylic chloride intermediates which then eliminate to yield 1,3-dienes. mdpi.com
Intramolecular Cyclization Involving the Chloro Group
The presence of a reactive allylic chloride and a nucleophilic nitrogen atom within the same molecule makes this compound a prime candidate for intramolecular cyclization. Enamides are recognized as versatile synthons capable of engaging in various cyclization reactions to form N-heterocycles. beilstein-journals.org The iminium species that can be generated from enamides are key to their reactivity, participating in electrophilic additions and isomerizations. beilstein-journals.org
In the case of this compound, the most probable cyclization pathway involves the nucleophilic attack of the amide nitrogen onto the electrophilic carbon atom bearing the chlorine. This process, a form of intramolecular N-alkylation, would result in the displacement of the chloride ion and the formation of a five-membered ring. This type of cyclization is generally favored due to the thermodynamic stability of the resulting ring system. The specific pathway would be classified as a 5-exo-tet cyclization, leading to the formation of a 1-methyl-5-vinylpyrrolidin-2-one (B8599305) derivative. The reactivity of the chloro group is crucial; its ability to function as a good leaving group facilitates this transformation. vanderbilt.edu The ease of replacement of the chlorine atom in chloroacetamide derivatives by various nucleophiles is a well-documented characteristic that drives their synthetic utility in forming heterocyclic systems. researchgate.net
Reactivity of the N-Methyl Amide Functionality
The N-methyl amide group is a cornerstone of the molecule's structure and reactivity, influencing its conformation and participating in a variety of chemical transformations. spectroscopyonline.commasterorganicchemistry.com
The N-methyl amide linkage in this compound exhibits restricted rotation around both the N-CO (amide) bond and the N-C(alkenyl) bond, a characteristic feature of tertiary enamides. acs.org This restricted rotation is due to the partial double-bond character of these bonds, arising from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group and the adjacent π-system. spectroscopyonline.com This phenomenon can lead to the existence of distinct rotational isomers (rotamers), which may interconvert at a rate that is slow on the NMR timescale. acs.org
The energy barrier for these rotations is influenced by several structural factors. Research on a variety of enamides has shown that the level of substitution on the alkene is the most significant factor controlling the rate of rotation around the N-alkenyl bond, followed by the steric size of the substituents on the nitrogen and acyl carbon. acs.org For this compound, the substituents are relatively small, suggesting that the rotational barriers might be lower compared to more sterically hindered systems. acs.org
Factors Influencing Rotational Energy Barriers in Enamides
| Structural Factor | Influence on Rotational Barrier (ΔG⧧rot) | Relevance to this compound |
|---|---|---|
| Alkene Substitution (R3, R4, R5) | Primary factor; increased substitution leads to higher barriers. acs.org | The but-2-ene structure has two substituents on the double bond, which contributes moderately to the rotational barrier. |
| Nitrogen Substituent (R1) | Secondary factor; larger groups increase the barrier. acs.org | The methyl group is sterically small, suggesting a lower contribution to the rotational barrier compared to bulkier alkyl groups. |
| Acyl Substituent (R2) | Tertiary factor; larger groups slightly increase the barrier. acs.org | The carbonyl is part of the butenoyl chain; this is an integral part of the core structure rather than a variable substituent. |
The amide bond, while generally stable, can undergo several fundamental transformations. These reactions alter the core structure at the nitrogen center, providing pathways to other classes of compounds. masterorganicchemistry.com
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways ultimately lead to the formation of 4-chlorobut-2-enoic acid and methylamine (B109427).
Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide functionality. This reaction typically converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), transforming the amide into an amine. For this compound, reduction would yield 4-chloro-N-methylbut-2-en-1-amine.
Potential Functional Group Interconversions of the N-Methyl Amide
| Reaction | Reagent(s) | Product(s) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H3O+, Heat | 4-Chlorobut-2-enoic acid + Methylammonium ion (CH3NH3+) |
| Base-Catalyzed Hydrolysis | -OH, Heat | 4-Chlorobut-2-enoate + Methylamine (CH3NH2) |
| Reduction | 1) LiAlH4 2) H2O | 4-Chloro-N-methylbut-2-en-1-amine |
Investigations into Specific Reactivity Limitations and Substrate Scope (e.g., in Co(III)-Catalyzed C-H Activation/Annulation)
Modern synthetic methods often employ transition metal catalysis to achieve selective bond formations. One such area is C-H activation, where an otherwise inert C-H bond is functionalized. N-Chloroamides have emerged as effective directing groups in Co(III)-catalyzed C-H activation/annulation reactions to synthesize heterocycles like 3,4-dihydroisoquinolones. rsc.org In these reactions, the amide moiety coordinates to the metal center, and the N-chloro group acts as an internal oxidant, facilitating the catalytic cycle at room temperature. rsc.org
While this compound itself has not been explicitly detailed in this context, its structure presents potential complexities that would define its substrate scope and limitations.
Competing Reactive Sites: The molecule contains multiple reactive centers. The allylic chloride is susceptible to nucleophilic attack, and the electron-deficient alkene can act as a Michael acceptor. These functionalities could compete with the desired C-H activation pathway, potentially leading to side reactions or catalyst deactivation. For instance, the cobalt catalyst could interact with the alkene or the chloride, diverting it from the intended C-H activation cycle.
Directing Group Efficacy: The N-methyl amide group in the molecule could serve as a directing group. However, the success of the annulation would depend on the reaction partner (e.g., an alkyne or alkene) and the ability of the catalytic system to selectively target a specific C-H bond (for example, on an aromatic ring if one were attached to the nitrogen) in the presence of the molecule's other reactive handles. The inherent reactivity of the 4-chloro-2-enoyl group might limit its utility as a simple spectator directing group, making it a challenging substrate for certain catalytic transformations.
Chemo-, Regio-, and Stereoselectivity in Transformations of this compound
Selectivity is a paramount concern in the chemical transformations of a multifunctional molecule like this compound. The outcome of a reaction is highly dependent on the reagents and conditions, which determine which functional group reacts (chemoselectivity), at which position (regioselectivity), and with what spatial orientation (stereoselectivity).
Selectivity in Transformations of this compound
| Selectivity Type | Description and Potential Outcomes |
|---|---|
| Chemoselectivity | Concerns the competition between the molecule's reactive sites. A "hard" nucleophile (e.g., an organolithium reagent) might preferentially attack the hard electrophilic carbonyl carbon. A "soft" nucleophile (e.g., a thiol or cuprate) would favor conjugate addition to the alkene (Michael addition) or SN2' displacement of the allylic chloride. The reactivity of chloroacetamides is often dominated by the substitution of the chlorine atom. researchgate.net |
| Regioselectivity | Addresses the site of attack in addition or substitution reactions. In an SN2 reaction, a nucleophile attacks the carbon directly bonded to the chlorine (C4). However, in an SN2' reaction, attack could occur at the terminal carbon of the alkene (C2), leading to a rearranged product. In the intramolecular cyclization mentioned previously, the 5-exo-tet pathway is regioselectively favored over a hypothetical 7-endo-tet pathway. beilstein-journals.org |
| Stereoselectivity | Relates to the 3D arrangement of the product. The double bond in the but-2-enamide (B7942871) fragment can exist as either the (E) or (Z) isomer. Reactions that create a new stereocenter, such as addition to the alkene or substitution at C4, could potentially proceed with stereocontrol, yielding one stereoisomer preferentially over others, depending on the reaction mechanism and the existing geometry of the starting material. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular picture can be constructed.
¹H NMR Studies of Proton Environments and Stereochemical Configuration
The ¹H NMR spectrum of 4-Chloro-N-methylbut-2-enamide is expected to reveal distinct signals for each unique proton environment. The stereochemical configuration, particularly the geometry of the double bond (E/Z isomerism), significantly influences the chemical shifts and coupling constants of the vinylic protons.
The anticipated proton environments are:
N-CH₃: The methyl group attached to the nitrogen atom.
NH: The proton on the nitrogen atom (in cases of slow exchange).
H2 (vinylic): The proton at the second carbon of the butene chain.
H3 (vinylic): The proton at the third carbon of the butene chain.
CH₂Cl: The two protons of the chloromethyl group at the fourth carbon.
The presence of cis/trans isomerism around the C2=C3 double bond would result in different coupling constants (J-values) between the vinylic protons (H2 and H3). A larger coupling constant (typically 12-18 Hz) is characteristic of a trans configuration, while a smaller coupling constant (6-12 Hz) suggests a cis configuration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted Coupling Constants (J, Hz) |
| N-CH₃ | 2.7 - 2.9 | Doublet (d) or Singlet (s) | J(H,H) ≈ 5 Hz (if coupled to NH) |
| NH | 5.5 - 7.5 | Broad Singlet (br s) or Quartet (q) | - |
| H2 | 6.0 - 6.5 | Doublet of Triplets (dt) or Doublet of Doublets (dd) | J(H2,H3) ≈ 15 (trans), J(H2,H4) ≈ 2 |
| H3 | 6.8 - 7.2 | Doublet of Triplets (dt) or Doublet of Doublets (dd) | J(H3,H2) ≈ 15 (trans), J(H3,H4) ≈ 5 |
| CH₂Cl | 4.1 - 4.3 | Doublet (d) | J(H4,H3) ≈ 5 |
Note: Predicted values are based on related structures and general NMR principles. Actual experimental values may vary.
¹³C NMR Analysis of Carbon Framework and Functional Groups
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
The expected carbon signals for this compound are:
C=O (Amide Carbonyl): The carbonyl carbon is typically found in the downfield region of the spectrum.
C2 & C3 (Vinylic Carbons): The sp² hybridized carbons of the double bond.
C4 (Chloromethyl Carbon): The carbon atom bonded to the electronegative chlorine atom.
N-CH₃ (N-Methyl Carbon): The carbon of the methyl group attached to the nitrogen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 165 - 170 |
| C2 | 120 - 128 |
| C3 | 135 - 145 |
| C4 (CH₂Cl) | 40 - 45 |
| N-CH₃ | 25 - 30 |
Note: Predicted values are based on related structures and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would show a cross-peak between the N-CH₃ proton signal and the N-CH₃ carbon signal, between the CH₂Cl proton signals and the C4 carbon signal, and between the vinylic proton signals (H2, H3) and their corresponding carbon signals (C2, C3).
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key expected HMBC correlations for this compound would include:
Correlations from the N-CH₃ protons to the amide carbonyl carbon (C1).
Correlations from the vinylic proton H2 to the amide carbonyl carbon (C1) and the vinylic carbon C3.
Correlations from the CH₂Cl protons (H4) to the vinylic carbons C2 and C3.
NMR Investigations of Amide Bond Rotational Barriers and Atropisomerism
The amide bond (C-N) has a partial double bond character due to resonance, which restricts rotation around this bond. rsc.org This restriction can lead to the existence of two distinct rotational isomers, or rotamers (E and Z), which may be observable by NMR spectroscopy if their interchange is slow on the NMR timescale. Current time information in Bangalore, IN.
For this compound, this restricted rotation could result in two different sets of signals for the N-methyl group and the protons near the amide functionality at low temperatures. As the temperature is increased, the rate of rotation increases, and these separate signals would broaden and eventually coalesce into a single averaged signal. Current time information in Bangalore, IN. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation (ΔG‡). The barrier to rotation is influenced by the steric and electronic nature of the substituents on the amide nitrogen and the carbonyl group. rsc.orgCurrent time information in Bangalore, IN. In some cases, if the rotational barrier is high enough, stable atropisomers can be isolated. Current time information in Bangalore, IN.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₈ClNO), the expected exact mass can be calculated.
The presence of chlorine is readily identified in the mass spectrum by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak in the mass spectrum of this compound would appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M(³⁵Cl)]⁺ | 133.0294 |
| [M(³⁷Cl)]⁺ | 135.0265 |
| [M(³⁵Cl)+H]⁺ | 134.0372 |
| [M(³⁷Cl)+H]⁺ | 136.0343 |
| [M(³⁵Cl)+Na]⁺ | 156.0192 |
| [M(³⁷Cl)+Na]⁺ | 158.0163 |
Note: These are calculated theoretical values.
The analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for this molecule would likely include the loss of the chlorine atom, cleavage of the amide bond, and other characteristic fragmentations of the butenamide backbone.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In ESI-MS, the compound is typically dissolved in a suitable solvent and then sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then detected by the mass spectrometer.
For this compound, with a molecular formula of C5H8ClNO, the expected monoisotopic mass is approximately 133.03 g/mol . In positive ion mode ESI-MS, the compound would be expected to form a protonated molecule [M+H]+, with a corresponding m/z value of approximately 134.04. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak at m/z 136.04 (for the 37Cl isotope) that is approximately one-third the intensity of the [M+H]+ peak.
| Ion Species | Predicted m/z |
| [M+H]+ (with 35Cl) | ~134.04 |
| [M+H]+ (with 37Cl) | ~136.04 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem Mass Spectrometry (MS/MS) provides further structural details by fragmenting the parent ion and analyzing the resulting daughter ions. By selecting the [M+H]+ ion of this compound (m/z 134.04) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This pattern helps to confirm the connectivity of the atoms within the molecule.
Potential fragmentation pathways for this compound could include the loss of a chlorine atom, the cleavage of the amide bond, or rearrangements within the butenyl chain. The analysis of these fragment ions allows for the unambiguous identification of the compound's structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and alkene functionalities.
Key expected vibrational frequencies include:
N-H stretch: A sharp peak around 3300-3500 cm-1.
C=O stretch (Amide I): A strong absorption band in the region of 1630-1680 cm-1.
N-H bend (Amide II): A peak typically found between 1510 and 1570 cm-1.
C=C stretch: An absorption in the range of 1620-1680 cm-1, which may overlap with the amide I band.
C-Cl stretch: A band in the lower frequency region, typically between 600 and 800 cm-1.
| Functional Group | Expected Wavenumber (cm-1) |
| N-H Stretch | 3300-3500 |
| C=O Stretch (Amide I) | 1630-1680 |
| N-H Bend (Amide II) | 1510-1570 |
| C=C Stretch | 1620-1680 |
| C-Cl Stretch | 600-800 |
X-ray Crystallography for Definitive Solid-State Structure and Preferred Conformations
For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the atomic positions, bond lengths, bond angles, and intermolecular interactions.
The crystal structure would reveal the preferred conformation of the butenyl chain and the orientation of the amide group. It would also provide insights into how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amide N-H and carbonyl oxygen.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds like this compound. A common method would involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The compound would be detected by a UV detector, likely at a wavelength where the amide or alkene chromophore absorbs, typically in the range of 200-220 nm. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. HPLC can also be used to separate the (E) and (Z) isomers of the but-2-enamide (B7942871), if present.
While this compound itself may have limited volatility due to the polar amide group, Gas Chromatography (GC) could be employed for the analysis of more volatile starting materials, byproducts, or degradation products. nist.govnist.gov For the analysis of the compound itself, derivatization to increase its volatility might be necessary.
If direct GC analysis is feasible, a polar capillary column would be suitable. The instrument would be coupled to a detector such as a Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (GC-MS) for definitive identification of the eluted peaks. GC-MS would provide both the retention time and the mass spectrum of the compound, offering a high degree of confidence in its identification.
Flash Column Chromatography for Reaction Mixture Purification
In the context of synthesizing this compound, once the chemical reaction is complete, the crude reaction mixture is typically concentrated to remove the bulk of the reaction solvent. The resulting residue is then subjected to flash column chromatography for purification.
The process begins with the preparation of the chromatography column, which is carefully packed with a slurry of the chosen stationary phase (e.g., silica (B1680970) gel) in the initial, less polar mobile phase. The crude product is then loaded onto the top of the column. The mobile phase is subsequently passed through the column under positive pressure, accelerating the separation process.
Fractions are collected as the solvent elutes from the column. These fractions are then analyzed, commonly by TLC, to identify those containing the pure this compound. The fractions containing the purified product are then combined, and the solvent is removed under reduced pressure to yield the final, purified compound. The efficiency of the purification is determined by analyzing the purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
| Parameter | Description | Typical Value/Choice |
| Stationary Phase | The solid adsorbent material used in the column. | Silica Gel (230-400 mesh) |
| Mobile Phase | The solvent or solvent mixture that moves through the column. | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient |
| Elution Mode | The method of changing the mobile phase composition. | Gradient Elution |
| Detection Method | The technique used to identify the compound in the eluted fractions. | Thin-Layer Chromatography (TLC) with UV visualization or staining |
| Apparatus | The equipment used to perform the separation. | Glass column, solvent reservoir, pressure source, fraction collector |
Computational and Theoretical Investigations of 4 Chloro N Methylbut 2 Enamide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) on Enamide Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for investigating the properties of enamide systems. DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying moderately sized molecules. arxiv.org These calculations can predict a wide range of properties, from molecular geometries to reaction pathways.
DFT calculations are routinely used to predict the ground-state geometry of molecules by finding the minimum energy structure on the potential energy surface. For 4-Chloro-N-methylbut-2-enamide, this involves optimizing bond lengths, bond angles, and dihedral angles. Calculations on similar systems, often using functionals like B3LYP with basis sets such as 6-31G* or larger, provide insights into the molecule's three-dimensional shape. nih.govresearchgate.net The planarity of the amide group and the stereochemistry of the C=C double bond (E/Z isomerism) are key features determined by these calculations.
The electronic structure can be analyzed through several means. The distribution of electron density reveals the polar nature of the molecule, highlighting the electronegative chlorine and oxygen atoms and the electropositive regions. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack. For an enamide, the HOMO is typically associated with the C=C double bond and the nitrogen lone pair, while the LUMO is often centered on the carbonyl carbon and the C-Cl bond.
A hypothetical table of optimized geometric parameters for the E-isomer of this compound, based on DFT calculations, is presented below.
Table 1: Predicted Geometric Parameters for E-4-Chloro-N-methylbut-2-enamide (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| C-N | ~1.36 Å | |
| C=C | ~1.34 Å | |
| C-Cl | ~1.79 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C(H3) | ~121° | |
| C=C-C(H2Cl) | ~125° | |
| Dihedral Angle | H-N-C=O | ~180° (trans) |
Note: These are representative values based on calculations of analogous structures. Actual values may vary.
Conformational analysis studies the different spatial arrangements of a molecule and their relative energies. For this compound, key rotations occur around the C(O)-N, N-CH3, and C-C single bonds. libretexts.org
The rotation around the C(O)-N amide bond is of particular interest. Due to resonance, this bond possesses significant partial double-bond character, leading to a substantial rotational barrier. fcien.edu.uy This barrier, typically in the range of 15-23 kcal/mol for amides, restricts free rotation and results in distinct cis and trans planar conformers relative to the amide bond. fcien.edu.uy For N-methylamides, the trans conformer is generally more stable. msu.edu
Rotation around the other single bonds also leads to different conformers. For instance, rotation around the C2-C3 bond determines the relative orientation of the vinyl group and the carbonyl group. Computational methods can map the potential energy surface for these rotations, identifying low-energy conformers and the transition states that separate them. These calculations provide the energy barriers for interconversion between conformers.
Table 2: Representative Rotational Energy Barriers in Enamide-like Structures
| Bond of Rotation | System | Method | Calculated Barrier (kcal/mol) | Reference |
| C(O)-N | N-Methylacetamide | HF/6-31G(d) | ~18.8 | fcien.edu.uy |
| C=C-N (Enamine) | 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | DFT/B3LYP | 18.6 | nih.gov |
| C-C (Alkyl) | 1-Chloropropane | N/A | ~3.0 | msu.edu |
Note: Data is for analogous systems to illustrate the magnitude of typical rotational barriers.
One of the most powerful applications of quantum chemistry is the elucidation of reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
For this compound, a potential reaction is nucleophilic substitution at the allylic carbon bearing the chlorine atom. DFT calculations can be used to model the transition state for this process (e.g., an Sₙ2 or Sₙ2' reaction). nih.govresearchgate.net The calculations would reveal whether the reaction is concerted or stepwise and provide the activation energy, which is directly related to the reaction rate. nih.gov Such studies can also predict the stereochemical outcome of reactions. acs.org For example, modeling the reaction of an enamine with an aldehyde using DFT has been shown to successfully predict stereoselectivity. nih.gov
Table 3: Hypothetical Activation Energies for a Reaction of an Enamide
| Reaction Type | Reactants | Computational Method | Predicted Activation Energy (ΔG‡) |
| Nucleophilic Attack | Enamide + Electrophile | DFT (B3LYP/6-31G) | 15 - 25 kcal/mol |
| Aldol (B89426) Reaction | Enamine Intermediate + Aldehyde | DFT (B3LYP/6-31G) | ~10-12 kcal/mol |
Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state modeling. Actual values are highly dependent on the specific reactants and conditions. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum mechanics is excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER or CHARMM) to describe the potential energy. nih.govnih.gov
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to simulate its behavior in solution. Over the course of the simulation (from nanoseconds to microseconds), the molecule will wiggle, rotate, and change its conformation. rsc.org This allows for a detailed analysis of its conformational flexibility, showing which shapes the molecule prefers and how quickly it transitions between them.
MD is also exceptionally well-suited for studying intermolecular interactions. The simulations can reveal how this compound interacts with solvent molecules or other solutes. Key interactions would include hydrogen bonding between the amide N-H group (as a donor) and the carbonyl oxygen (as an acceptor) with water molecules. nih.gov For halogenated compounds, specific interactions like halogen bonds can also be modeled, which may influence aggregation and binding behavior. nih.gov
Establishment of Quantitative Structure-Reactivity Relationships from Theoretical Data
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) models aim to find a statistical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com Theoretical descriptors, calculated using quantum chemistry, are frequently used to build these models. nih.gov
To build a QSAR model for a series of substituted enamides related to this compound, one would first calculate a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. nih.gov
Next, these calculated descriptors are used as independent variables in a statistical analysis, such as multiple linear regression, to model an experimentally measured dependent variable (e.g., reaction rate constant, IC₅₀ value). The resulting QSAR equation can be used to predict the reactivity or activity of new, unsynthesized compounds and to understand which molecular properties are most important for the effect.
Table 4: Example of Descriptors Used in a Hypothetical QSAR Model for Enamide Reactivity
| Descriptor | Type | Description | Potential Influence on Reactivity |
| E_LUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy may correlate with higher reactivity towards nucleophiles. |
| q_C4 | Electronic | Partial charge on the chlorine-bearing carbon | A more positive charge may increase susceptibility to nucleophilic attack. |
| Dipole Moment | Electronic | Measure of overall molecular polarity | Influences solubility and long-range electrostatic interactions. |
| Molecular Volume | Steric | The volume occupied by the molecule | Can affect how the molecule fits into an enzyme active site or approaches another reactant. |
The resulting QSAR equation might take the form: log(Reactivity) = c₀ + c₁(E_LUMO) + c₂(q_C4) + c₃*(Volume)
This equation would allow for the prediction of reactivity for other enamides based solely on their computationally derived descriptors.
Catalytic Transformations of 4 Chloro N Methylbut 2 Enamide
Organocatalysis in Enamide Chemistry
Applications of Covalent and Non-Covalent Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful platform for the functionalization of enamides. The reactivity of 4-Chloro-N-methylbut-2-enamide can be harnessed through both covalent and non-covalent organocatalytic strategies to forge new carbon-carbon and carbon-heteroatom bonds, often with high stereocontrol.
Covalent Organocatalysis: This mode of catalysis involves the formation of a transient covalent bond between the catalyst and the substrate. For an enamide like this compound, the most prominent covalent activation strategy is enamine catalysis. mdpi.com Chiral secondary amines, such as proline and its derivatives, can condense with the enamide to form a nucleophilic enamine intermediate. mdpi.comresearchgate.net This activation mode reverses the typical electrophilic character of the β-carbon of the enamide, allowing it to participate in nucleophilic addition reactions. This strategy has been successfully employed in the α-functionalization of aldehydes and ketones. nih.gov The first intermolecular asymmetric aldol (B89426) reaction catalyzed by L-proline marked a significant milestone in this field. mdpi.com
Non-Covalent Organocatalysis: In this approach, the catalyst interacts with the substrate through non-covalent forces such as hydrogen bonding, ion pairing, or other electrostatic interactions. ethz.chbeilstein-journals.org For this compound, chiral bifunctional catalysts bearing hydrogen-bond donor motifs (like thioureas, squaramides, or phosphoric acids) are particularly relevant. mdpi.com These catalysts can activate the enamide by forming hydrogen bonds with the carbonyl oxygen, thereby increasing the electrophilicity of the C=C double bond. mdpi.com This activation facilitates conjugate additions of various nucleophiles. Bifunctional catalysts, which possess both a Brønsted acid (H-bond donor) and a Brønsted base site, can simultaneously activate the enamide and the nucleophile, leading to highly organized transition states and excellent stereoselectivity. mdpi.com The development of such catalysts has enabled a wide array of reactions, including Michael additions, cycloadditions, and aldol-type reactions. mdpi.com
The table below illustrates the potential scope of organocatalytic reactions applicable to enamides, which could be extended to this compound.
| Catalytic Strategy | Catalyst Type | Potential Reaction | Product Type |
| Covalent Catalysis | Chiral Secondary Amines (e.g., Proline derivatives) | Asymmetric Aldol Reaction | β-Hydroxy enamides |
| Covalent Catalysis | N-Heterocyclic Carbenes (NHCs) | Homoenolate Addition | γ-Functionalized enamides |
| Non-Covalent Catalysis | Chiral Phosphoric Acids | Asymmetric Michael Addition | β-Amino acid derivatives |
| Non-Covalent Catalysis | Chiral Thiourea/Squaramide Catalysts | Asymmetric Friedel-Crafts Alkylation | α-Aryl enamides |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric Alkylation | α-Alkylated enamides |
Photochemical Reactions of Enamides
The unique electronic properties of the enamide functional group make it an excellent substrate for photochemical transformations. The absorption of light can trigger radical-based reaction pathways, providing access to complex molecular architectures under mild conditions.
Visible Light-Induced Radical Processes
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. longdom.orgmdpi.com Enamides are well-suited substrates for this technology, capable of participating in a variety of radical-mediated transformations. uiowa.edu The general mechanism involves a photocatalyst, typically a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes with the substrate or other reaction components. mdpi.comnih.gov
For a substrate like this compound, photoredox catalysis could initiate several synthetic routes. Direct C-H functionalization of the enamide double bond has been demonstrated, allowing for the introduction of alkyl, trifluoromethyl, and aryl groups. nih.gov In these reactions, an alkyl radical (generated from a suitable precursor) adds to the enamide double bond, and the resulting radical intermediate is then oxidized to a cation before elimination to regenerate the double bond in a functionalized form. nih.gov This process offers a direct and atom-economical method for creating substituted enamides. nih.gov
Furthermore, the enamide can act as a radical acceptor. For instance, the generation of an aryl radical from a diazonium salt or an aryl halide can be followed by its addition to the enamide double bond. The resulting radical intermediate can then be trapped or undergo further transformations to yield complex products. These radical reactions often exhibit high functional group tolerance and proceed under neutral conditions at room temperature. mdpi.com
The following table summarizes representative visible-light-induced reactions involving enamides.
| Reaction Type | Radical Source | Photocatalyst (Example) | Potential Product from this compound |
| C-H Alkylation | Diethyl bromomalonate | [Ir(ppy)₂(dtbbpy)]PF₆ | α-Alkylated this compound |
| C-H Arylation | Aryl diazonium salts | Ru(bpy)₃Cl₂ | α-Aryl this compound |
| Aminocarbonylation | Alkyl halides, CO, Amines | [Ir(ppy)₂(dtbbpy)]PF₆ | Complex amide structures |
| Hydroarylation | Electron-rich arenes | Ru(bpy)₃(PF₆)₂ | β-Aryl-4-chloro-N-methylbutanamide |
UV-Irradiation in N-Haloamine Chemistry and Intramolecular Functionalization
While visible light provides a milder approach, UV irradiation can also be employed to initiate powerful transformations, particularly in the context of N-haloamine chemistry. If this compound were converted to its corresponding N-halo derivative (e.g., N-chloro or N-bromo), UV irradiation could induce homolytic cleavage of the nitrogen-halogen bond, generating a nitrogen-centered radical.
This amidyl radical is a highly reactive intermediate that can undergo a variety of transformations, most notably intramolecular hydrogen atom transfer (HAT). In a process analogous to the Hofmann-Löffler-Freytag reaction, the amidyl radical can abstract a hydrogen atom from a remote carbon position within the same molecule, typically from the δ-position, via a six-membered ring transition state. This generates a carbon-centered radical, which can then be trapped by the halogen atom to form a new C-X bond. Subsequent treatment with a base can lead to the formation of nitrogen-containing heterocycles, such as pyrrolidines.
Given the structure of this compound, the formation of an N-halo derivative and subsequent UV-induced cyclization could potentially lead to functionalized heterocyclic systems. The presence of the double bond and the chloro-substituent would likely influence the reaction pathways, potentially leading to complex polyfunctionalized products. Research into the intramolecular C-H functionalization promoted by transient nickel-nitridyl intermediates, generated photochemically, highlights the potential for such intramolecular bond-forming strategies. nih.gov
Applications of 4 Chloro N Methylbut 2 Enamide in Complex Molecule Synthesis
A Versatile Synthetic Intermediate and Building Block
4-Chloro-N-methylbut-2-enamide serves as a valuable precursor in the synthesis of more complex molecules due to the reactive nature of its chloro and enamide functionalities. Organic building blocks are fundamental components in the modular assembly of molecular architectures, playing a crucial role in medicinal chemistry and materials science. sigmaaldrich.com The strategic placement of a chlorine atom and an N-methyl amide group on a butene backbone makes it a prime candidate for a variety of chemical transformations.
Precursor for the Synthesis of Heterocyclic Compounds (e.g., Indolin-2-ones)
Indolin-2-one derivatives themselves are significant pharmacophores, and various synthetic routes have been developed to access them. For example, novel series of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety have been synthesized and evaluated for their cytotoxic activities. nih.gov Another approach involves the condensation of 4-(2'-chlorobenzyloxy)-benzoylhydrazine with 5-substituted indole-2,3-diones to furnish 3-{4'-(2"-chlorobenzyloxy)-benzoylhydrazono}-indolin-2-ones, which can be further modified. researchgate.net Given the reactivity of the chloro-group in this compound, it could potentially be employed in substitution reactions with appropriate indole (B1671886) precursors, followed by intramolecular cyclization to yield the indolin-2-one core.
Intermediate in the Formation of Other Functionalized Amide Derivatives
The structure of this compound allows for its transformation into a variety of other functionalized amide derivatives. The double bond can undergo various addition reactions, and the chlorine atom can be displaced by a range of nucleophiles. Enamides are known to react with electrophiles to form reactive N-acyliminium intermediates, which can then react with nucleophiles to yield α,β-disubstituted amine derivatives. jst.go.jp This reactivity pattern opens up avenues for the synthesis of diverse nitrogen-containing molecules. jst.go.jp
While specific examples starting from this compound are not extensively documented, the synthesis of other complex amides, such as N-(2-Chlorobenzyl)-3-methylbut-2-enamide, has been reported, demonstrating the formation of the amide bond as a key step. unifi.it The presence of the chloro substituent in this compound provides an additional handle for functionalization that is not present in simpler enamides.
Integration into Total Synthesis Efforts of Natural Products and Bioactive Compounds
Enamides are recognized as valuable synthons in the total synthesis of natural products, particularly alkaloids. beilstein-journals.org Their ability to participate in various cyclization reactions, such as enamide–alkyne cycloisomerization and [n + m] cycloadditions, makes them powerful tools for constructing complex molecular frameworks. beilstein-journals.org The total synthesis of marine natural products containing a cis-enamide fragment has been a subject of interest, showcasing the importance of this functional group. researchgate.net
Although the direct application of this compound in a completed total synthesis is not prominently reported in the literature, its potential as a key building block is evident. For example, the large-scale synthesis of (E)-4-amino-2-methylbut-2-en-1-ol, a key building block for the synthesis of trans-Zeatin, highlights the importance of related butenol (B1619263) structures in natural product synthesis. The chloro-substituent of this compound offers a reactive site that could be exploited in cross-coupling reactions or other carbon-carbon bond-forming strategies to build up the carbon skeleton of a target natural product.
Strategies for Derivatization for Enhanced Synthetic or Analytical Utility
The modification of this compound through derivatization can enhance its utility in both synthesis and analysis.
Preparation of Analogs with Varied Substitution Patterns for Structure-Activity Relationship Studies (if applicable)
The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR). While specific SAR studies on this compound are not detailed in the available literature, the principles of analog synthesis are well-established. For instance, SAR studies on a series of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides have been conducted to develop potent and selective A3 adenosine (B11128) receptor antagonists. nih.gov
Following this logic, analogs of this compound could be prepared by:
Varying the N-alkyl group: Replacing the N-methyl group with other alkyl or aryl substituents to probe the steric and electronic requirements of a potential biological target.
Modifying the butene backbone: Introducing substituents at other positions of the butene chain to explore the conformational effects on activity.
Replacing the chlorine atom: Substituting the chlorine with other halogens (e.g., fluorine, bromine) or other functional groups to modulate the reactivity and physicochemical properties of the molecule.
These modifications would generate a library of related compounds, which could then be screened for biological activity to identify key structural features responsible for any observed effects.
Derivatization for Analytical Methodologies (e.g., for LC-MS/MS analysis)
Chemical derivatization is a common strategy to improve the detection and quantification of analytes by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization can enhance ionization efficiency, improve chromatographic separation, and provide specific fragmentation patterns for sensitive and selective detection. ddtjournal.com
For a compound like this compound, derivatization could be employed to:
Introduce a readily ionizable group: Attaching a moiety with a permanent positive or negative charge or a group that is easily protonated or deprotonated can significantly enhance the signal in mass spectrometry.
Improve chromatographic behavior: Modifying the polarity of the molecule can lead to better peak shape and resolution in reversed-phase or normal-phase chromatography.
Generate a specific product ion: A derivatizing agent can be chosen that produces a characteristic fragment ion upon collision-induced dissociation, allowing for highly selective monitoring using multiple reaction monitoring (MRM).
An example of such a strategy is the derivatization of houttuynine with 2,4-dinitrophenylhydrazine (B122626) to form a stable derivative for LC-MS/MS analysis, which allowed for its successful determination in biological samples. nih.gov Although a specific derivatization protocol for this compound is not described, standard derivatization chemistries targeting the amide or the double bond could be adapted for this purpose.
Conclusion and Future Research Directions
Summary of the Current Research Landscape for 4-Chloro-N-methylbut-2-enamide
A summary of the current research landscape is not possible as no published research dedicated to this compound could be identified.
Identification of Emerging Methodologies and Remaining Synthetic Challenges
Without any documented synthetic routes, it is impossible to identify emerging methodologies or delineate specific synthetic challenges associated with "this compound."
Potential Avenues for Advanced Functionalization and Chemical Transformations
The potential for advanced functionalization and chemical transformations of "this compound" is purely speculative without experimental data on its reactivity and stability.
Prospects for Stereoselective Synthesis and Discovery of Novel Reactivity Patterns
Similarly, any discussion on the prospects for stereoselective synthesis or the discovery of novel reactivity patterns would be unfounded without prior art in the scientific literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-N-methylbut-2-enamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using methylamine and 4-chlorobut-2-enoyl chloride. Reaction optimization should include temperature control (0–5°C for exothermic reactions) and inert atmosphere (N₂/Ar) to prevent hydrolysis. Purity validation requires ¹H NMR to confirm the absence of unreacted starting materials (e.g., residual methylamine signals at δ 1.3–1.5 ppm) and LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 161.6). Solvent selection (e.g., dichloromethane or THF) impacts yield due to solubility differences .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Confirm the enamide structure via vinyl proton signals (δ 5.8–6.2 ppm for CH₂=CHCl) and N-methyl resonance (δ 2.8–3.1 ppm).
- FT-IR : Validate amide C=O stretching (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- LC-MS (ESI) : Ensure molecular weight consistency (calculated vs. observed m/z) and detect impurities like hydrolyzed byproducts .
Q. How does solvent polarity affect the stability of this compound during storage?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance stability by reducing nucleophilic attack on the chloroalkene. Accelerated degradation studies (40°C/75% RH) in solvents like ethanol show increased hydrolysis rates, detectable via HPLC monitoring of 4-chlorobutenoic acid formation. Use amber vials and desiccants for long-term storage .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic regions via Molecular Electrostatic Potential (MEP) maps. Fukui indices identify susceptible sites (e.g., β-carbon of the chloroalkene) for nucleophilic attack. Solvent effects (e.g., PCM model for water) refine activation energy predictions for hydrolysis .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility. Use variable-temperature NMR to assess rotational barriers of the N-methyl group. Cross-validate with solid-state IR and computational crystallography (e.g., Mercury CSD) to reconcile polymorphic forms .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : For Suzuki-Miyaura coupling, protect the enamide with a trimethylsilyl group to prevent Pd-mediated dechlorination. Optimize ligand selection (e.g., SPhos vs. XPhos) to suppress β-hydride elimination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .
Q. How do steric and electronic effects influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Molecular docking (AutoDock Vina) reveals that the chloroalkene’s electron-withdrawing effect enhances binding to cysteine proteases (e.g., caspase-3) via nucleophilic trapping. Steric hindrance from the N-methyl group reduces off-target interactions, validated by competitive inhibition assays (IC₅₀ determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
